molecular formula C21H23N5O2S B2431545 N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212294-30-8

N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号 B2431545
CAS番号: 1212294-30-8
分子量: 409.51
InChIキー: ZVZXUODEXFCXKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a methoxy group, a methylthio group, and a carboxamide group. It also features a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Compounds with similar structures have been studied for their potential biological activities .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The starting materials could include a triazoloquinazoline and different aryl amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, with various substituents attached to it. The exact structure would need to be determined through techniques such as NMR spectroscopy .

科学的研究の応用

Antimicrobial Activity

The synthesized compound has demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL . These findings suggest potential applications in combating bacterial infections.

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, especially with the emergence of multi-drug-resistant TB (MDR-TB) strains. The compound (IXi) displayed antitubercular activity at 6.25 µg/mL, indicating promise for further optimization and development as a novel antitubercular agent . Given the urgent need for effective TB treatments, this finding is significant.

Anti-HIV Activity

Co-infection of TB and HIV poses a substantial challenge to treatment options. Compound (IXi) also exhibited anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2 . This dual activity against TB and HIV highlights its potential as a valuable therapeutic agent for co-infected patients.

Neuroprotection and Anti-Inflammatory Properties

Triazole-pyrimidine hybrids, including this compound, have shown promising neuroprotective and anti-inflammatory properties. These properties make them interesting candidates for further investigation in the context of neurodegenerative diseases and inflammation-related conditions .

Antitumor Potential

Polycyclic systems containing triazolo-pyrimidine moieties have been explored as antitumor agents. These compounds hold promise for cancer treatment .

Other Applications

While not yet fully explored, triazolo-pyrimidines have also been investigated for their potential as corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and treatments for Alzheimer’s disease and insomnia .

将来の方向性

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the activities of similar compounds, it could be of interest in the development of new antimicrobial or antiviral agents .

特性

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-18(20(27)25-16-6-4-5-7-17(16)28-2)19(26-21(24-13)22-12-23-26)14-8-10-15(29-3)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXUODEXFCXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。